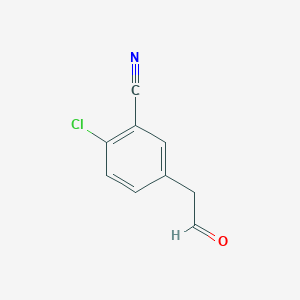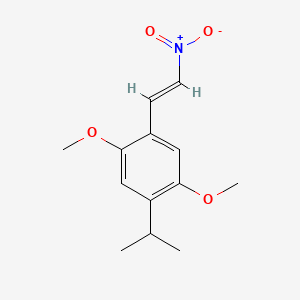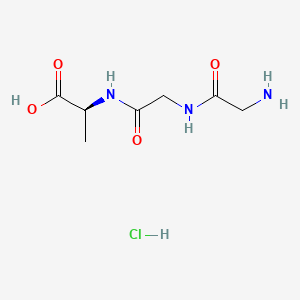
4-Amino-2-chloro-5-methylpyrimidine-15N2,13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloro-5-methylpyrimidine-15N2,13C: is a labelled analogue of 4-Amino-2-chloro-5-methylpyrimidine. This compound is characterized by the incorporation of isotopes 15N and 13C, making it valuable for various scientific research applications. It is an intermediate in the synthesis of other labelled compounds, such as 5-Methyl Cytosine-13C,15N2 Hydrochloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C typically involves the incorporation of isotopically labelled nitrogen and carbon atoms into the pyrimidine ring. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labelled precursors and reagents under controlled conditions to achieve the desired isotopic labelling.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated processes to ensure high yield and purity. The production process is optimized to incorporate the isotopes efficiently while maintaining the structural integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
4-Amino-2-chloro-5-methylpyrimidine-15N2,13C has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of labelled compounds for NMR and mass spectrometry studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of labelled pharmaceuticals for drug metabolism and pharmacokinetic studies.
Industry: Applied in the production of labelled intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C is primarily related to its role as a labelled compound. The isotopic labels (15N and 13C) allow researchers to trace the compound’s behavior in biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Amino-2-chloro-5-methylpyrimidine: The unlabelled analogue.
5-Methyl Cytosine-13C,15N2 Hydrochloride: Another labelled derivative used in similar applications.
Uniqueness: 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C is unique due to its specific isotopic labelling, which provides distinct advantages in tracing and studying the compound in various research settings. The incorporation of 15N and 13C isotopes enhances its utility in NMR and mass spectrometry, making it a valuable tool for researchers.
Propriétés
Formule moléculaire |
C5H6ClN3 |
|---|---|
Poids moléculaire |
146.55 g/mol |
Nom IUPAC |
2-chloro-5-(113C)methyl(1,3-15N2)pyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)/i1+1,8+1,9+1 |
Clé InChI |
ZCQWIJBRCXQUNP-DMNYYYMISA-N |
SMILES isomérique |
[13CH3]C1=C[15N]=C([15N]=C1N)Cl |
SMILES canonique |
CC1=CN=C(N=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


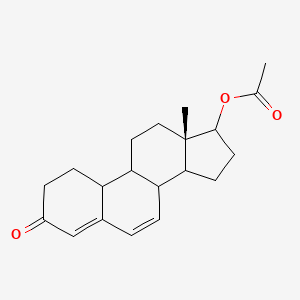
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
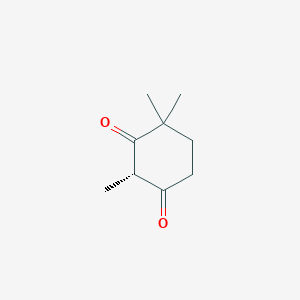

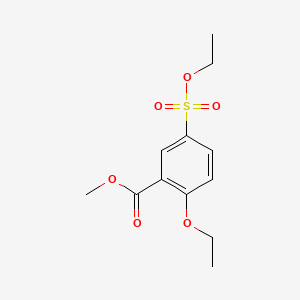
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
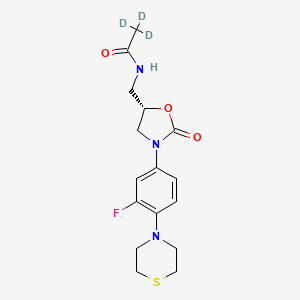
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)


